molecular formula C7H9NOS B14417540 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one CAS No. 86137-34-0

2-Ethyl-6-methyl-4H-1,3-thiazin-4-one

Cat. No.: B14417540
CAS No.: 86137-34-0
M. Wt: 155.22 g/mol
InChI Key: WSXAUVJARZBGDM-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dimerization: Typically involves mild conditions and can be facilitated by the presence of catalysts or specific solvents.

    Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.

Major Products Formed:

Scientific Research Applications

2-Ethyl-6-methyl-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo dimerization and form novel spiro-compounds further distinguishes it from other thiazine derivatives .

Properties

CAS No.

86137-34-0

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-ethyl-6-methyl-1,3-thiazin-4-one

InChI

InChI=1S/C7H9NOS/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3

InChI Key

WSXAUVJARZBGDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C=C(S1)C

Origin of Product

United States

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